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Abstract
6-Bromonicotinaldehyde, a halogenated pyridine carboxaldehyde, is a versatile bifunctional

molecule of significant interest in organic synthesis and medicinal chemistry. Its strategic

placement of a bromine atom and an aldehyde group on the pyridine ring offers two distinct and

highly reactive sites for a wide array of chemical transformations. This technical guide provides

a comprehensive overview of these reactive centers, detailing key reactions, experimental

protocols, and quantitative data to facilitate its application in research and drug development.

Introduction
6-Bromonicotinaldehyde (also known as 6-bromopyridine-3-carbaldehyde) is a crystalline

solid with the molecular formula C₆H₄BrNO. Its structure features a pyridine ring substituted

with a bromine atom at the 6-position and a formyl (aldehyde) group at the 3-position. This

unique arrangement of functional groups, combining an electrophilic carbonyl carbon and a

carbon-bromine bond susceptible to cross-coupling and nucleophilic substitution, makes it a

valuable building block for the synthesis of complex heterocyclic scaffolds. These scaffolds are

prevalent in a variety of biologically active compounds, including potential therapeutic agents.

[1]
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Property Value

CAS Number 149806-06-4

Molecular Formula C₆H₄BrNO

Molecular Weight 186.01 g/mol

Appearance Pale yellow to white crystalline solid

Melting Point 104-110 °C

Key Reactive Sites and Their Transformations
The reactivity of 6-Bromonicotinaldehyde is dominated by two primary sites: the aldehyde

group at the C3 position and the bromine atom at the C6 position.

Reactions at the Aldehyde Group (C3-Position)
The aldehyde group is a classic electrophilic center, readily undergoing nucleophilic addition

and related reactions. The electron-withdrawing nature of the pyridine ring and the bromine

atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack

by nucleophiles.

The carbonyl carbon is a primary site for nucleophilic attack. A common and synthetically useful

transformation is the reduction of the aldehyde to a primary alcohol.

Reduction to (6-Bromopyridin-3-yl)methanol:

A standard method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic

solvent. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Reduction of 6-Bromonicotinaldehyde with Sodium Borohydride

Materials: 6-Bromonicotinaldehyde, Methanol (MeOH), Sodium Borohydride (NaBH₄),

Dichloromethane (DCM), Water, Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:
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Dissolve 6-Bromonicotinaldehyde (1.0 eq) in methanol.

Cool the solution in an ice bath.

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below

10 °C.

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the

starting material is consumed.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo to afford (6-bromopyridin-3-yl)methanol.

Quantitative Data: Reduction of 6-Bromonicotinaldehyde

Reducing
Agent

Solvent
Temperature
(°C)

Reaction Time
(h)

Yield (%)

NaBH₄ Methanol 0 to rt 1.5 >95

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. 6-
Bromonicotinaldehyde can be readily converted to various vinyl pyridine derivatives using

phosphorus ylides.

Workflow for the Wittig Reaction:
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Caption: Generalized workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Materials: Methyltriphenylphosphonium bromide, Sodium hydride (NaH) or n-Butyllithium (n-

BuLi), Anhydrous Tetrahydrofuran (THF), 6-Bromonicotinaldehyde, Saturated aqueous

Ammonium Chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert

atmosphere.

Add NaH (1.2 eq) or n-BuLi (1.1 eq) at 0 °C and stir the mixture at room temperature for 1

hour to generate the ylide.

Cool the resulting ylide solution to 0 °C and add a solution of 6-Bromonicotinaldehyde
(1.0 eq) in anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction with saturated aqueous NH₄Cl.

Extract the aqueous layer with diethyl ether (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Wittig Reaction of 6-Bromonicotinaldehyde

Ylide Base Solvent
Temperatur
e (°C)

Reaction
Time (h)

Yield (%)

Ph₃P=CH₂ n-BuLi THF 0 to rt 12 80-90

Ph₃P=CHCO

₂Et
NaH THF 0 to rt 16 75-85

6-Bromonicotinaldehyde, lacking α-hydrogens, can act as an electrophilic partner in crossed

aldol condensations with enolizable ketones or aldehydes.[2]

Mechanism of Base-Catalyzed Aldol Condensation:
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Caption: Key steps in a base-catalyzed aldol condensation.
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Experimental Protocol: Aldol Condensation with Acetone

Materials: 6-Bromonicotinaldehyde, Acetone, Ethanol, 10% Aqueous Sodium Hydroxide

(NaOH), Water.

Procedure:

Dissolve 6-Bromonicotinaldehyde (1.0 eq) and a slight excess of acetone (1.2 eq) in

ethanol in a flask.

Add 10% aqueous NaOH dropwise while stirring at room temperature.

Continue stirring for 2-4 hours. The product may precipitate from the solution.

If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into

cold water to induce precipitation.

Wash the solid product with cold water and then a small amount of cold ethanol.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Quantitative Data: Aldol Condensation of 6-Bromonicotinaldehyde

Ketone Base Solvent
Temperatur
e (°C)

Reaction
Time (h)

Yield (%)

Acetone NaOH Ethanol rt 3 70-80

Cyclohexano

ne
NaOH Ethanol rt 4 65-75

Reactions at the Bromine Atom (C6-Position)
The bromine atom at the C6-position is a key site for the introduction of molecular diversity

through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the

pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.
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The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds

between 6-bromonicotinaldehyde and various organoboron reagents.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling:
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials: 6-Bromonicotinaldehyde, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂),

Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

Procedure:

To a Schlenk flask, add 6-Bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.2 eq),

Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of 6-Bromonicotinaldehyde
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Boronic
Acid

Catalyst Ligand Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Phenylbo

ronic acid
Pd(OAc)₂ PPh₃ K₂CO₃

Dioxane/

H₂O
90 8 85-95

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂
- Cs₂CO₃

Toluene/

H₂O
100 6 80-90

3-

Thienylb

oronic

acid

Pd(PPh₃)

₄
- Na₂CO₃

DME/H₂

O
85 12 75-85

The Sonogashira coupling enables the formation of a carbon-carbon bond between 6-
bromonicotinaldehyde and a terminal alkyne, providing access to alkynylpyridine derivatives.

[4][5]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials: 6-Bromonicotinaldehyde, Phenylacetylene, Bis(triphenylphosphine)palladium(II)

dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran

(THF).

Procedure:

To a Schlenk flask under an inert atmosphere, add 6-Bromonicotinaldehyde (1.0 eq),

Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

Add anhydrous THF and TEA.

Add phenylacetylene (1.2 eq) dropwise.

Stir the reaction mixture at room temperature for 12-24 hours.

Filter the reaction mixture through a pad of Celite, washing with THF.
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Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data: Sonogashira Coupling of 6-Bromonicotinaldehyde

Alkyne Catalyst
Co-
catalyst

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Phenylac

etylene

Pd(PPh₃)

₂Cl₂
CuI TEA THF rt 16 80-90

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₄
CuI Et₃N DMF 50 8 75-85

1-Hexyne
Pd(dppf)

Cl₂
CuI DIPA Toluene 60 12 70-80

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling

6-bromonicotinaldehyde with various primary and secondary amines.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials: 6-Bromonicotinaldehyde, Morpholine, Tris(dibenzylideneacetone)dipalladium(0)

(Pd₂(dba)₃), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-

butoxide (NaOtBu), Anhydrous Toluene.

Procedure:

To a glovebox or Schlenk flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOtBu

(1.4 eq).

Add 6-Bromonicotinaldehyde (1.0 eq) and anhydrous toluene.

Add morpholine (1.2 eq).

Seal the vessel and heat the mixture to 100 °C for 12-24 hours.

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
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Concentrate the filtrate and purify by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of 6-Bromonicotinaldehyde

Amine Catalyst Ligand Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Morpholi

ne

Pd₂(dba)

₃
XPhos NaOtBu Toluene 100 18 85-95

Aniline Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 110 24 70-80

n-

Butylami

ne

Pd₂(dba)

₃
RuPhos K₃PO₄ t-BuOH 90 16 75-85

Characterization Data
Spectroscopic data is crucial for the identification and characterization of 6-
Bromonicotinaldehyde.

¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, CHO), 8.90 (d, J = 2.4 Hz, 1H, Ar-H), 8.10 (dd, J =

8.4, 2.4 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H).

¹³C NMR (CDCl₃, 101 MHz): δ 190.5, 153.0, 145.0, 140.0, 129.0, 122.0.

IR (KBr, cm⁻¹): 3080, 2840, 1705 (C=O), 1580, 1550, 1380, 1120, 830.[8]

Mass Spectrometry (EI): m/z (%) 185/187 ([M]⁺), 184/186, 156/158, 105, 77.[8]

Conclusion
6-Bromonicotinaldehyde is a highly valuable and versatile building block in modern organic

synthesis. The distinct reactivity of its aldehyde and bromo-substituted positions allows for a

wide range of selective transformations. This guide provides a foundational understanding of its

key reactive sites, supported by experimental protocols and quantitative data, to empower

researchers in the fields of medicinal chemistry, materials science, and drug development to

fully exploit the synthetic potential of this important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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